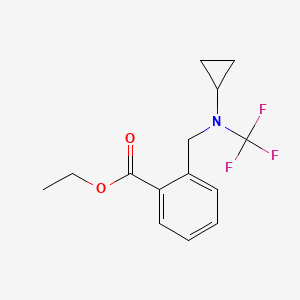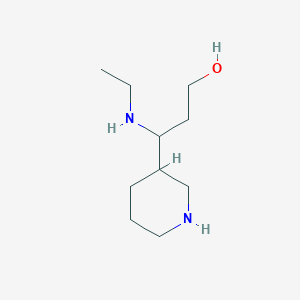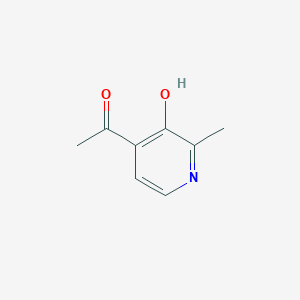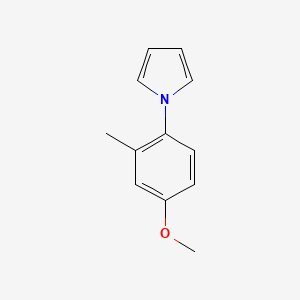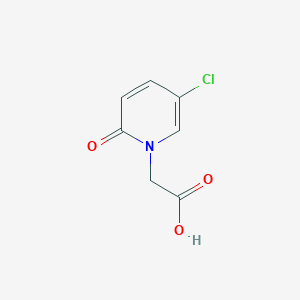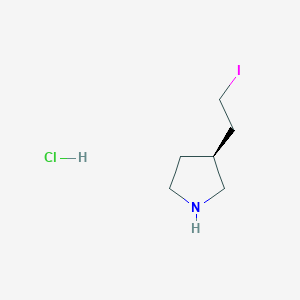
o-AMSA monomethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-AMSA monomethanesulfonate: is a chemical compound with the molecular formula C22H23N3O6S2 and a molecular weight of 489.565 g/mol . It is known for its applications in various scientific fields, particularly in chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of o-AMSA monomethanesulfonate typically involves the reaction of 4’-(9-acridinylamino)methanesulfon-m-anisidide with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and magnesium chloride (MgCl2) to facilitate the reaction .
Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: : o-AMSA monomethanesulfonate undergoes various chemical reactions, including oxidation , reduction , and substitution reactions .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed: : The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones , while reduction reactions may produce amines or alcohols .
Scientific Research Applications
o-AMSA monomethanesulfonate has a wide range of applications in scientific research:
Chemistry: : In chemistry, it is used as a reagent for studying DNA interactions and binding properties .
Biology: : In biology, it is employed in research related to DNA topoisomerase inhibition , which is crucial for understanding DNA replication and transcription processes .
Medicine: : In medicine, this compound is investigated for its antitumor properties and potential use in cancer therapy .
Industry: : In the industrial sector, it is used in the development of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of o-AMSA monomethanesulfonate involves its interaction with DNA topoisomerase II . It binds to the enzyme-DNA complex, stabilizing the cleavable complex and preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA breaks and ultimately induces cell death . The compound’s ability to intercalate into DNA and disrupt its function is a key aspect of its cytotoxic effects .
Comparison with Similar Compounds
o-AMSA monomethanesulfonate is structurally similar to other anilinoacridine derivatives such as m-AMSA . it differs in its binding affinity and biological activity . While both compounds bind to DNA in an intercalative manner, o-AMSA has a higher binding affinity but is less effective as an antitumor agent compared to m-AMSA . Other similar compounds include amsacrine and ethidium bromide , which also interact with DNA but have different mechanisms of action and therapeutic applications .
Properties
CAS No. |
57164-86-0 |
|---|---|
Molecular Formula |
C22H23N3O6S2 |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-[4-(acridin-9-ylamino)-2-methoxyphenyl]methanesulfonamide;methanesulfonic acid |
InChI |
InChI=1S/C21H19N3O3S.CH4O3S/c1-27-20-13-14(11-12-19(20)24-28(2,25)26)22-21-15-7-3-5-9-17(15)23-18-10-6-4-8-16(18)21;1-5(2,3)4/h3-13,24H,1-2H3,(H,22,23);1H3,(H,2,3,4) |
InChI Key |
XTGHQDVFUMUYSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)NS(=O)(=O)C.CS(=O)(=O)O |
Related CAS |
51264-17-6 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




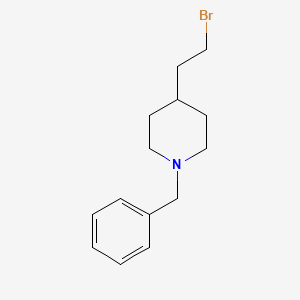
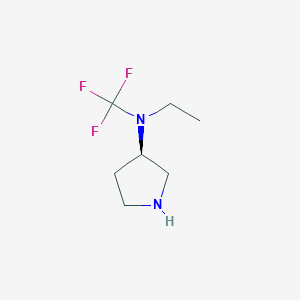
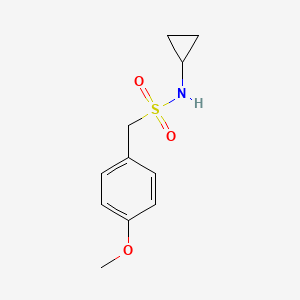
![Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]-](/img/structure/B13961050.png)
![Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate](/img/structure/B13961053.png)
